N-{[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetyl}glycyl-D-valine
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Overview
Description
3-METHYL-2-{2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETAMIDO}BUTANOIC ACID is a complex organic compound featuring a pyranochromene core. This compound is notable for its intricate structure, which includes multiple functional groups such as amides and esters. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-{2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETAMIDO}BUTANOIC ACID typically involves multi-step organic reactions The process begins with the formation of the pyranochromene core, which can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-2-{2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETAMIDO}BUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
3-METHYL-2-{2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETAMIDO}BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 3-METHYL-2-{2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETAMIDO}BUTANOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar pyranochromene core, known for their biological activity.
Amides and Esters: Other compounds featuring amide and ester functional groups, which can have similar chemical reactivity.
Uniqueness
What sets 3-METHYL-2-{2-[2-({4,8,8-TRIMETHYL-2-OXO-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-5-YL}OXY)ACETAMIDO]ACETAMIDO}BUTANOIC ACID apart is its unique combination of functional groups and its specific structural arrangement. This gives it distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
Molecular Formula |
C24H30N2O8 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[[2-[[2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C24H30N2O8/c1-12(2)21(23(30)31)26-17(27)10-25-18(28)11-32-16-9-15-14(6-7-24(4,5)34-15)22-20(16)13(3)8-19(29)33-22/h8-9,12,21H,6-7,10-11H2,1-5H3,(H,25,28)(H,26,27)(H,30,31)/t21-/m1/s1 |
InChI Key |
YPKACPZKZPTAFQ-OAQYLSRUSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCC(=O)N[C@H](C(C)C)C(=O)O)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NCC(=O)NC(C(C)C)C(=O)O)(C)C |
Origin of Product |
United States |
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